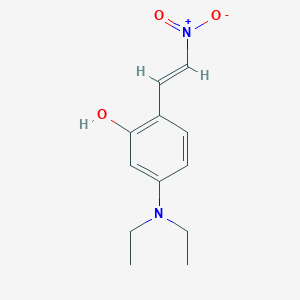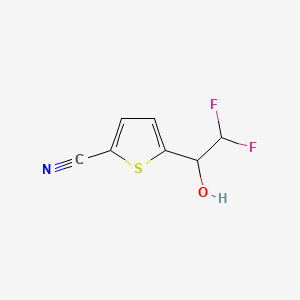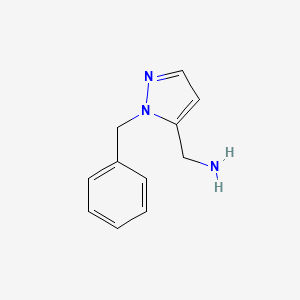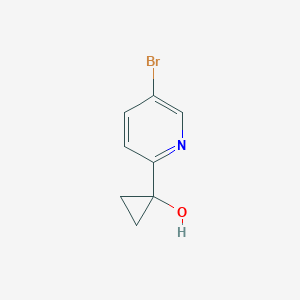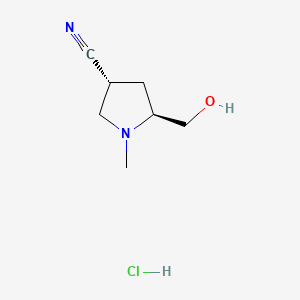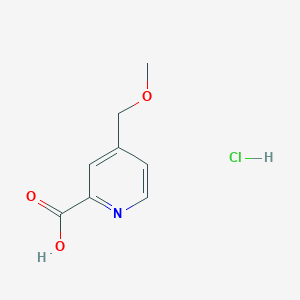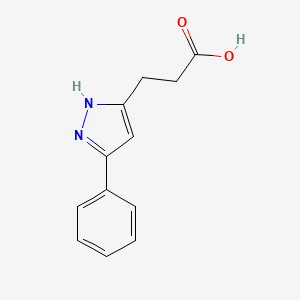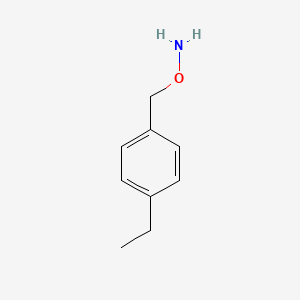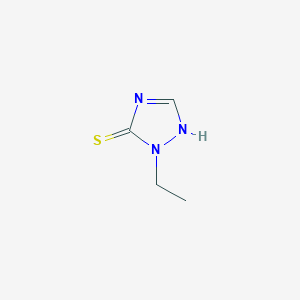
1-Ethyl-1h-1,2,4-triazole-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1h-1,2,4-triazole-5-thiol is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities. This compound, in particular, has a sulfur atom attached to the triazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-1h-1,2,4-triazole-5-thiol can be synthesized through various methods. One common approach involves the reaction of ethyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions typically involve heating the mixture under reflux .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1h-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-1h-1,2,4-triazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial properties.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anticancer and antifungal activities.
Industry: It is used in the development of new materials, including polymers and luminescent materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1h-1,2,4-triazole-5-thiol involves its interaction with various molecular targets. The sulfur atom can form strong bonds with metal ions, making it an effective ligand. The triazole ring can interact with biological macromolecules, inhibiting enzyme activity and disrupting cellular processes. These interactions are crucial for its biological activities, including antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole-3-thiol: Similar structure but without the ethyl group.
1-Phenyl-1H-tetrazole-5-thiol: Contains a phenyl group instead of an ethyl group.
3-Methyl-1H-1,2,4-triazole: Contains a methyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1h-1,2,4-triazole-5-thiol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its bioavailability .
Propiedades
Fórmula molecular |
C4H7N3S |
|---|---|
Peso molecular |
129.19 g/mol |
Nombre IUPAC |
2-ethyl-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C4H7N3S/c1-2-7-4(8)5-3-6-7/h3H,2H2,1H3,(H,5,6,8) |
Clave InChI |
JBPZMNRRSYWGRG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=S)N=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


